molecular formula C17H21N3O3 B7636228 N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide

Cat. No. B7636228
M. Wt: 315.37 g/mol
InChI Key: WARCEDHCMKFVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide, also known as DBIBB, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. DBIBB is a spirocyclic compound that contains a benzimidazole core, and its unique structure makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In neuroprotection, N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the protection against neurotoxicity. In cancer cells, N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has been found to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. Additionally, N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has been shown to inhibit cell proliferation by reducing the expression of cyclin D1, a protein involved in cell cycle progression. In neuroprotection, N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has been found to protect against beta-amyloid-induced neurotoxicity by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has several advantages as a research tool, including its high purity and stability, its ability to inhibit various enzymes and signaling pathways, and its potential applications in cancer therapy, neuroprotection, and antiviral activity. However, N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide, including its potential applications in drug development, its mechanism of action, and its interactions with other compounds and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide for different applications, as well as its potential side effects and toxicity in vivo. Overall, N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has shown great promise as a research tool and potential therapeutic agent, and further research is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

The synthesis of N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide involves several steps, starting with the reaction between 2-aminobenzimidazole and 3-bromo-1,4-dioxaspiro[4.5]decan-2-one. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product, N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide. The synthesis of N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has been optimized to increase yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has been shown to have potential applications in various areas of scientific research, including cancer therapy, neuroprotection, and antiviral activity. In cancer therapy, N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. In neuroprotection, N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has been shown to protect against neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. Additionally, N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide has exhibited antiviral activity against several viruses, including HIV-1 and influenza A virus.

properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-16(12-4-5-14-15(8-12)20-11-19-14)18-9-13-10-22-17(23-13)6-2-1-3-7-17/h4-5,8,11,13H,1-3,6-7,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARCEDHCMKFVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3H-benzimidazole-5-carboxamide

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